molecular formula C9H18N2O B1397439 2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one CAS No. 1568187-51-8

2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one

Katalognummer: B1397439
CAS-Nummer: 1568187-51-8
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: XSBRBYQQZMDLOU-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Table 1: Structural Comparison of Selected Piperazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₉H₁₈N₂O 170.25 2-methylpropan-1-one, (3S)-methylpiperazine
1-(3-Methylpiperazin-1-yl)propan-1-one C₈H₁₆N₂O 156.23 Propan-1-one, 3-methylpiperazine
1-[(3R)-3-Methylpiperazin-1-yl]propan-1-one C₈H₁₆N₂O 156.23 (3R)-methylpiperazine enantiomer
1-(Piperazin-1-yl)propan-2-one C₇H₁₄N₂O 142.20 Propan-2-one, unsubstituted piperazine

Key Observations:

  • Steric Effects : The 2-methyl group on the propan-1-one backbone increases steric hindrance compared to non-methylated analogs like 1-(piperazin-1-yl)propan-2-one. This hindrance may reduce nucleophilic attack at the ketone carbonyl.
  • Stereochemical Influence : The (3S)-methylpiperazine moiety introduces chirality absent in simpler derivatives like 1-(3-methylpiperazin-1-yl)propan-1-one. Enantiomeric forms exhibit distinct receptor-binding profiles in bioactive contexts.
  • Electronic Effects : Electron-donating methyl groups on both the propanone and piperazine ring alter electron density distribution, potentially affecting solubility and intermolecular interactions.

Eigenschaften

IUPAC Name

2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-4-10-8(3)6-11/h7-8,10H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBRBYQQZMDLOU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Amide Formation

Materials Needed:

Procedure:

  • Activate 2-methylpropanoic acid using a coupling reagent like HBTU or EDCI in the presence of a base.
  • React the activated acid with (3S)-3-methylpiperazine in a suitable solvent.

Nucleophilic Substitution

Materials Needed:

  • (3S)-3-methylpiperazine
  • A precursor molecule with a leaving group (e.g., halide or tosylate)
  • Base (e.g., sodium hydride)
  • Solvent (e.g., tetrahydrofuran)

Procedure:

  • Prepare a precursor molecule with a suitable leaving group.
  • Perform nucleophilic substitution with (3S)-3-methylpiperazine in the presence of a base.

Reductive Amination

Materials Needed:

Procedure:

  • Mix 2-methylpropanal with (3S)-3-methylpiperazine in a suitable solvent.
  • Add a reducing agent to facilitate reductive amination.

Data and Research Findings

Method Yield Purity Notes
Amide Formation Variable High Requires efficient coupling conditions.
Nucleophilic Substitution Moderate Variable Leaving group choice affects yield.
Reductive Amination High High Conditions must be optimized for selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the piperazine ring.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Piperazine vs. Pyrrolidine Substituents

The substitution of piperazine (six-membered ring) with pyrrolidine (five-membered) in reduces ring strain and alters hydrogen-bonding capacity. Piperazine derivatives often exhibit enhanced solubility in physiological conditions due to basic nitrogen atoms, whereas pyrrolidine analogs may prioritize membrane permeability due to reduced polarity .

Stereochemical Considerations

The (3S)-configuration in the target compound contrasts with the (R)-enantiomer of 2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (CAS 909409-91-2). Enantiomeric differences can drastically affect receptor binding; for example, (S)-configured piperazines are frequently associated with higher affinity for serotonin or dopamine receptors .

Functional Group Impact

  • Quinazoline Core (): Suggests kinase or enzyme inhibition, leveraging planar aromatic systems for π-π stacking in active sites .

Biologische Aktivität

2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one, also known by its CAS number 1419100-97-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial activity, mechanisms of action, and implications for therapeutic applications.

The molecular formula of this compound is C10H20N2O, with a molar mass of 184.28 g/mol. Its structure features a piperazine moiety, which is often associated with various pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, a study evaluated several piperazine derivatives and found significant antimicrobial activity against various pathogens. The most active derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)MFC (μg/mL)
This compound0.22Not reportedNot reported
Derivative A0.25Not reportedNot reported
Derivative B0.30Not reportedNot reported

These results suggest that compounds with the piperazine structure can be effective against resistant strains of bacteria.

The mechanisms through which these compounds exert their antimicrobial effects include:

  • Inhibition of Biofilm Formation : Piperazine derivatives have shown significant ability to inhibit biofilm formation, which is critical in treating chronic infections.
  • Synergistic Effects : The compounds displayed synergistic interactions with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant bacteria .

Case Studies

A notable case study involved the synthesis and evaluation of several piperazine derivatives for their biological activity. One derivative demonstrated not only antimicrobial properties but also acted as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM, respectively . This dual action suggests potential applications in treating infections that require both antibacterial and antiprotozoal activities.

Q & A

Basic Question: What are the optimal synthetic routes for 2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one, and how can reaction yields be improved?

Methodological Answer:
The compound can be synthesized via coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base. Key steps include:

  • Amide bond formation : Reacting 3-methylpiperazine derivatives with activated carbonyl intermediates.
  • Chiral purity control : Use (3S)-configured piperazine precursors to ensure stereochemical fidelity.
  • Yield optimization : Monitor reaction progress via HPLC and adjust stoichiometry (e.g., 1.1:1 molar ratio of amine to carbonyl precursor) to minimize side products .

Basic Question: How can the structural configuration of this compound be validated experimentally?

Methodological Answer:
X-ray crystallography using SHELXL (v2015+) is the gold standard for resolving stereochemistry and bond geometries. Key steps:

  • Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
  • Refinement protocols : Apply Hirshfeld atom refinement (HAR) for accurate hydrogen positioning. Cross-validate with DFT-optimized molecular geometries to resolve ambiguities in piperazine ring puckering .

Basic Question: What analytical techniques are recommended for assessing enantiomeric purity?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients. Retention time shifts <0.5 min indicate ≥98% enantiomeric excess.
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to confirm the (3S) configuration .

Advanced Question: How can researchers resolve contradictions in pharmacological activity data across studies?

Methodological Answer:

  • Receptor binding assays : Use standardized protocols (e.g., CCR5 antagonism assays, as in vicriviroc analogs) to minimize variability.
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., maraviroc for CCR5).
  • Meta-analysis : Cross-reference impurity profiles (e.g., tolperisone-related impurities) to rule out confounding effects from byproducts .

Advanced Question: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein binding using AMBER or GROMACS. Key parameters:
    • Force fields: GAFF2 for ligands; ff14SB for proteins.
    • Solvation: TIP3P water model with 10 Å buffer.
  • Docking validation : Compare results from AutoDock Vina and Glide to identify consensus binding poses. Focus on piperazine ring interactions with hydrophobic pockets .

Advanced Question: How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use ≤5% DMSO or cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility without denaturing proteins.
  • pH optimization : Adjust to pH 7.4–7.8 with phosphate buffers to stabilize the protonated piperazine nitrogen .

Advanced Question: What methods are used to profile degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH).
  • LC-HRMS analysis : Use Q-TOF systems with ESI+ ionization to identify major degradants (e.g., N-dealkylation or ketone oxidation products). Compare with reference standards like tolperisone impurities .

Advanced Question: How can researchers validate the compound’s role in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog synthesis : Modify the methylpiperazine moiety (e.g., replace with 4-methyl or 3-fluoropiperazine) and test activity changes.
  • Free-Wilson analysis : Quantify contributions of substituents to biological activity. Use QSAR models (e.g., CoMFA) to predict optimal substituent patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one
Reactant of Route 2
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2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one

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